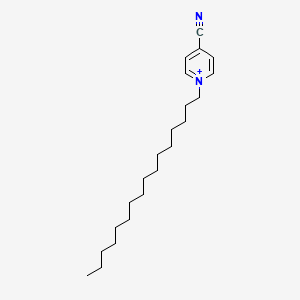![molecular formula C11H8F3NS B14464556 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline CAS No. 66023-22-1](/img/structure/B14464556.png)
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the sulfanyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and trifluoromethylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts. Common catalysts used in this synthesis include palladium and copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological research.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals
作用機序
The mechanism of action of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy .
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethylsulfanyl group, resulting in lower biological activity.
6-Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the sulfanyl group, affecting its chemical stability.
2-Methyl-6-(trifluoromethyl)quinoline: Similar structure but without the sulfanyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which enhance its chemical stability, biological activity, and versatility in various applications.
特性
CAS番号 |
66023-22-1 |
|---|---|
分子式 |
C11H8F3NS |
分子量 |
243.25 g/mol |
IUPAC名 |
2-methyl-6-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 |
InChIキー |
UXAGQADZKPRJBU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)









